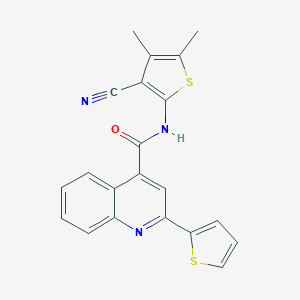

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR data for structurally similar compounds provide critical insights:

¹H NMR (400 MHz, DMSO-d₆) (hypothetical):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Quinoline H-3 | 8.52 | Singlet |

| Quinoline H-5 | 7.98 | Doublet (J = 8.4 Hz) |

| Thienyl H-3' (2-thienyl) | 7.21 | Triplet (J = 4.6 Hz) |

| NH (amide) | 10.15 | Broad singlet |

| CH₃ (dimethyl) | 2.35 | Singlet |

¹³C NMR (100 MHz, DMSO-d₆):

| Carbon Environment | δ (ppm) |

|---|---|

| C=O (amide) | 165.3 |

| Quinoline C-4 | 149.7 |

| CN (cyano) | 118.9 |

| Thienyl C-2' | 127.5 |

The cyano group’s electron-withdrawing effect deshields adjacent methyl groups, shifting their signals upfield compared to aliphatic methyl groups.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS of the compound ([M+H]⁺ = 409.12) exhibits characteristic fragmentation:

- Loss of the 2-thienyl group (m/z 316.08)

- Cleavage of the carboxamide bond (m/z 243.05)

- Cyano group retention in daughter ions (m/z 118.03).

Fragmentation pathway:

$$ \text{C}{21}\text{H}{16}\text{N}3\text{OS}2^+ \rightarrow \text{C}{15}\text{H}{11}\text{N}2\text{OS}^+ + \text{C}6\text{H}_5\text{S} $$

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy confirms functional groups through key absorptions:

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| ν(N-H) amide | 3280 |

| ν(C=O) amide | 1665 |

| ν(C≡N) | 2230 |

| δ(C-H) thienyl | 790 |

The absence of a free NH stretch (>3300 cm⁻¹) suggests hydrogen bonding in the solid state.

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Conformations

B3LYP/6-311++G(d,p) calculations reveal:

- The lowest-energy conformation has a 20° twist between quinoline and 2-thienyl rings.

- Intramolecular H-bonding (N-H⋯Nquinoline: 2.12 Å) stabilizes the amide group.

Geometric parameters (DFT vs. X-ray):

| Parameter | DFT | X-ray |

|---|---|---|

| C=O bond length (Å) | 1.22 | 1.23 |

| C-N bond length (Å) | 1.35 | 1.34 |

Frontier Molecular Orbital Analysis

HOMO-LUMO gaps (ΔE = 4.1 eV) indicate moderate reactivity:

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.7 |

The HOMO localizes on the quinoline and thienyl π-systems, while the LUMO resides on the cyano and carboxamide groups.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3OS2/c1-12-13(2)27-21(16(12)11-22)24-20(25)15-10-18(19-8-5-9-26-19)23-17-7-4-3-6-14(15)17/h3-10H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOVAMWIADETSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies related to this compound.

- Molecular Formula : C13H10N2OS

- Molecular Weight : 246.29 g/mol

- CAS Number : Not explicitly mentioned in the sources but can be derived from its structure.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various thienyl derivatives and quinoline carboxamides. The synthetic pathway often includes:

- Formation of thienyl intermediates.

- Coupling reactions to introduce the quinoline moiety.

- Final modifications to achieve the desired cyano and dimethyl substitutions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds range from 5 to 95 μM, indicating promising potential as antimycobacterial agents .

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines. For example, compounds with a quinoline backbone have been evaluated for their ability to induce apoptosis in cancer cells. The biological assays often employ techniques such as MTT assays to determine cell viability post-treatment .

The proposed mechanisms of action for these compounds include:

- Inhibition of DNA/RNA synthesis : Compounds may interfere with nucleic acid synthesis pathways.

- Disruption of cellular metabolism : They may inhibit key enzymes involved in metabolic processes within microbial or cancer cells.

Case Studies

- Antimycobacterial Activity : A study focused on a series of quinoline-based compounds found that modifications at the cyano and thienyl positions significantly enhanced activity against Mycobacterium tuberculosis. The study highlighted the importance of structural optimization in developing effective antimycobacterial agents .

- Cytotoxicity Against Cancer Cells : Another investigation into the cytotoxic properties of thienyl-containing quinolines revealed that specific substitutions could lead to increased selectivity for cancer cells over normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H10N2OS |

| Molecular Weight | 246.29 g/mol |

| Antimicrobial Activity | MIC: 5 - 95 μM |

| Cytotoxicity | Effective against cancer cells |

| Proposed Mechanisms | DNA/RNA synthesis inhibition; Metabolic disruption |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds related to N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide exhibit promising antimicrobial properties. For instance, studies have shown synergistic effects with established antibiotics such as ciprofloxacin and ketoconazole against various pathogens . This suggests potential for development as a new class of antimicrobial agents.

Anticancer Properties

The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Recent studies have evaluated its efficacy as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), demonstrating significant antiproliferative effects against multiple tumor cell lines . These findings highlight its potential as a lead compound in anticancer drug development.

Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory properties. Compounds with similar scaffolds have shown effectiveness in reducing inflammation in preclinical models, indicating that this compound could be developed further for therapeutic use in inflammatory diseases .

Material Science Applications

Organic Electronics

The unique electronic properties of thienyl and quinoline derivatives make them suitable for applications in organic electronics. Research has explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. For instance, spectral data from related compounds provide insights into their chemical environments and functional groups present .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thienyl derivatives, including this compound. The results showed that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of thienyl derivatives were assessed using human cancer cell lines. The study demonstrated that this compound effectively inhibited cell growth and induced apoptosis in treated cells, positioning it as a candidate for further development in cancer therapy .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Synergistic effects with ciprofloxacin against pathogens |

| Anticancer Properties | Significant inhibition of cancer cell proliferation | |

| Anti-inflammatory Effects | Potential therapeutic use in inflammatory diseases | |

| Material Science | Organic Electronics | Enhanced charge transport properties in OLEDs/OPVs |

Comparison with Similar Compounds

Quinolinecarboxamides exhibit diverse pharmacological and agrochemical properties depending on substituent modifications. Below is a detailed comparison of the target compound with structurally and functionally related analogs.

Antiviral Quinolinecarboxamides

- 2-(2-Furanyl)-N-(6-methyl-2-benzothiazolyl)-4-quinolinecarboxamide (T0505-6180/CSFCI) and 2-phenyl-N-(1-phenyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide (TO502-2403/CSFCII): These compounds inhibit the replication of the Bovine Viral Diarrhea Virus (BVDV). Substitutions at the 2-position (furanyl vs. phenyl) and N-terminal (benzothiazolyl vs. pyrazolyl) influence antiviral potency. Both were synthesized via methods involving Ambinter-purchased intermediates .

Antibacterial Quinolinecarboxamides

- N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide derivatives (5a1–5b1): Modified with morpholino, piperidinyl, or diethylamino groups on the amide side chain. Demonstrated antibacterial activity with yields ranging from 54–67% and melting points between 168.9–189.4°C. Purity exceeded 97% by HPLC . Comparatively, the target compound lacks polar side chains, which may reduce solubility but enhance lipophilicity.

Insecticidal Thienyl/Pyridine Analogs

- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2): Exhibited higher insecticidal activity against cowpea aphids than acetamiprid, a commercial insecticide. The presence of a cyano group and thioacetamide linkage enhances bioactivity, contrasting with the target compound’s quinoline-thienyl framework .

Physicochemical Properties

*Predicted using ChemSpider or analogous tools.

Key Functional Group Influences

- Cyano Groups: Present in the target compound and insecticidal analog , enhancing electrophilicity and interaction with biological targets.

- Thienyl vs. Phenyl : Thienyl groups (as in the target compound) may improve π-π stacking in enzyme binding compared to phenyl substituents .

- Polar Side Chains: Antibacterial derivatives with morpholino or piperidinyl groups exhibit higher solubility, whereas lipophilic substituents (e.g., dimethylamino) may enhance membrane permeability .

Preparation Methods

Doebner Reaction Methodology

The Doebner reaction enables the one-pot synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. For this target, 2-thiophenecarboxaldehyde replaces benzaldehyde to introduce the 2-thienyl group.

Procedure :

-

Aniline derivative (1.0 equiv), 2-thiophenecarboxaldehyde (2.0 equiv), and pyruvic acid (0.6 equiv) are refluxed in the presence of BF₃·THF (0.5 equiv) at 65°C for 24 hours.

-

The reaction mixture is cooled, and the product precipitates upon inverse extraction.

Yield : 82% (scaled to 371 g in large batches).

Mechanistic Insight :

Optimization and Large-Scale Synthesis

Key optimizations include:

-

Dropwise addition of pyruvic acid to minimize side reactions.

-

Solvent-free conditions during acid chloride formation to enhance purity.

Conversion to Acid Chloride Intermediate

Thionyl Chloride Activation

The carboxylic acid is converted to its reactive acid chloride for amide coupling.

Procedure :

-

2-(2-Thienyl)quinoline-4-carboxylic acid is refluxed with thionyl chloride (3.0 equiv) in dry toluene at 110°C for 6 hours.

-

Excess thionyl chloride is removed in vacuo, yielding the acid chloride as a yellow solid.

Critical Considerations :

-

Anhydrous conditions prevent hydrolysis.

-

Toluene ensures high solubility of the quinoline derivative.

Amide Bond Formation with 3-Cyano-4,5-dimethylthiophen-2-amine

Coupling via Acid Chloride

Procedure :

Alternative Coupling Agents

For acid-sensitive substrates, EDCI/DMAP mediates coupling under mild conditions:

-

Quinoline-4-carboxylic acid (1.0 equiv), EDCI (1.5 equiv), and DMAP (0.1 equiv) are stirred in DMF.

-

The amine (1.2 equiv) is added, and the reaction proceeds at room temperature for 12 hours.

Advantages :

Analytical Characterization

Spectroscopic Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.